2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide
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Overview
Description
2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chloropyridine moiety linked to a sulfanyl group, which is further connected to a cyanocyclohexyl and N-methylacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nucleophilic substitution reaction where 3-chloropyridine is reacted with a thiol compound to form the sulfanyl derivative. This intermediate is then subjected to further reactions to introduce the cyanocyclohexyl and N-methylacetamide groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide exerts its effects is largely dependent on its interaction with specific molecular targets. The compound’s sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the nitrile group may interact with various receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)sulfanyl derivatives: These compounds share the sulfanyl-pyridine core but differ in the substituents attached to the pyridine ring.
N-cyanocyclohexyl derivatives: Compounds with similar cyanocyclohexyl groups but different functional groups attached.
Uniqueness
2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(3-chloropyridin-2-yl)sulfanyl-N-(1-cyanocyclohexyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3OS/c1-19(15(11-17)7-3-2-4-8-15)13(20)10-21-14-12(16)6-5-9-18-14/h5-6,9H,2-4,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEOFARAVBNSNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CSC1=C(C=CC=N1)Cl)C2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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